1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
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Overview
Description
1,3-Dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a tetrazole ring, a piperazine ring, and phenyl groups. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the Purine Core: The synthesis begins with the formation of the purine core through the condensation of appropriate precursors, such as 1,3-dimethylxanthine, with suitable reagents under controlled conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile group. This step typically requires the use of a catalyst, such as copper(I) iodide, and is carried out under mild conditions to ensure high yield and selectivity.
Attachment of the Piperazine Ring: The piperazine ring is attached to the purine core through a nucleophilic substitution reaction. This step involves the reaction of a halogenated purine derivative with a piperazine derivative in the presence of a base, such as potassium carbonate.
Final Assembly: The final step involves the coupling of the tetrazole and piperazine-substituted purine intermediates. This step is typically carried out under reflux conditions in an appropriate solvent, such as dimethylformamide, to ensure complete reaction and high yield.
Industrial production of this compound may involve optimization of these synthetic routes to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
1,3-Dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitro groups or double bonds present in the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the purine core. Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives. These reactions typically require palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1,3-Dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its diverse functional groups allow it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It has been investigated as a potential treatment for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also used as a catalyst in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, such as kinases or proteases, by binding to their active sites. This inhibition can disrupt key biological pathways, leading to therapeutic effects.
Receptor Modulation: The compound can bind to specific receptors, such as G-protein-coupled receptors or ion channels, modulating their activity and leading to changes in cellular signaling. This modulation can result in various physiological effects, including anti-inflammatory, analgesic, or neuroprotective effects.
Pathway Modulation: The compound can modulate specific biological pathways, such as the MAPK or PI3K/Akt pathways, leading to changes in cell proliferation, survival, or apoptosis. This modulation can have therapeutic implications for diseases such as cancer or neurodegenerative disorders.
Comparison with Similar Compounds
1,3-Dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
1,3-Dimethylxanthine: This compound shares the purine core with 1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione but lacks the tetrazole and piperazine substitutions
1,3-Dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: This compound is similar to 1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione but has a methyl group instead of a phenyl group on the piperazine ring. This substitution can lead to differences in biological activity and pharmacokinetics.
1,3-Dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione analogs: Various analogs of this compound can be synthesized by modifying the functional groups on the purine core, tetrazole ring, or piperazine ring. These analogs can have different chemical and biological
Properties
Molecular Formula |
C26H28N10O2S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C26H28N10O2S/c1-31-22-21(23(37)32(2)26(31)38)35(17-18-39-25-28-29-30-36(25)20-11-7-4-8-12-20)24(27-22)34-15-13-33(14-16-34)19-9-5-3-6-10-19/h3-12H,13-18H2,1-2H3 |
InChI Key |
DHKMYMIJHXNAKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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